molecular formula C9H9NO4 B132725 dimethyl pyridine-2,6-dicarboxylate CAS No. 5453-67-8

dimethyl pyridine-2,6-dicarboxylate

Cat. No. B132725
Key on ui cas rn: 5453-67-8
M. Wt: 195.17 g/mol
InChI Key: SNQQJEJPJMXYTR-UHFFFAOYSA-N
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Patent
US08084449B2

Procedure details

Dimethyl 2,6-pyridinedicarboxylate (11.7 g, 59.9 mmol) was dissolved in methanol (300 mL). The solution was cooled in an ice bath while stirring under argon some starting material came back out of solution. Potassium hydroxide (3.52 g, 62.7 mmol) pellets were added and the mixture and it was stirred in an ice bath for 2 h. The mixture was then allowed to gradually warm to room temperature and stirred for 20 h. The solvent was removed under reduced pressure, and the pinkish residue was suspended in ethyl acetate (250 mL). The mixture stirred for 15 minutes and then the potassium salt was collected by filtration and washed with 2×25 mL of ethyl acetate. The solid was dissolved in water (200 mL). The solution was acidified to pH-3 with concentrated hydrochloric acid and extracted with chloroform (4×80 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, evaporated, and dried under vacuum to give the 6-[(methyloxy)carbonyl]-2-pyridinecarboxylic acid (6.71 g, 36.2 mmol, 60.4% yield) as a white solid. LC-MS m/z 182 (M+H)+, 0.75 min (ret time).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([C:7]([O:9]C)=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:11]([O:13][CH3:14])=[O:12].[OH-].[K+]>CO>[CH3:14][O:13][C:11]([C:2]1[N:1]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=[CH:4][CH:3]=1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)OC)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.52 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring under argon some starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture and it was stirred in an ice bath for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
STIRRING
Type
STIRRING
Details
The mixture stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the potassium salt was collected by filtration
WASH
Type
WASH
Details
washed with 2×25 mL of ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.2 mmol
AMOUNT: MASS 6.71 g
YIELD: PERCENTYIELD 60.4%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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